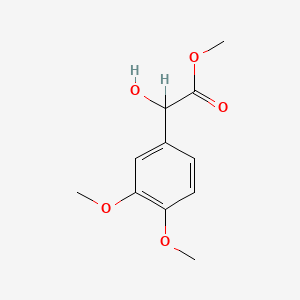
1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea” is a complex organic molecule that contains several heterocyclic components, including a furan ring, a pyrazole ring, and a thiophene ring. These rings are common in many pharmaceuticals and other biologically active compounds due to their ability to participate in various chemical reactions and form stable structures .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, pyrazole, and thiophene rings would contribute to the overall aromaticity of the molecule, while the urea group could participate in hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The furan, pyrazole, and thiophene rings could undergo electrophilic substitution reactions, while the urea group could react with various nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Synthesis and Characterization
This compound is involved in the synthesis of novel heterocyclic compounds, demonstrating the broad utility of pyrazole derivatives in organic synthesis. For example, Abdelrazek et al. (2010) explored the dimerization reactions of malononitriles, including furan and thiophene derivatives, leading to the synthesis of various naphthyridine and pyrimidine derivatives, showcasing the versatility of pyrazole compounds in synthesizing complex heterocyclic structures (Abdelrazek et al., 2010). Similarly, Hamed et al. (2020) reported on the synthesis of chitosan Schiff bases incorporating heteroaryl pyrazole derivatives, characterized by various analytical techniques and tested for antimicrobial activity, highlighting the potential of these compounds in developing new materials with biological applications (Hamed et al., 2020).
Antimicrobial Activity
The compound and its derivatives have shown promise in antimicrobial studies. The synthesis and evaluation of chitosan Schiff bases based on heterocyclic moieties, including pyrazole, have been explored for their antimicrobial activity. The synthesized compounds exhibited significant activity against a range of bacterial and fungal species, indicating their potential as antimicrobial agents. This study underscores the importance of heterocyclic compounds in the development of new antimicrobial agents (Hamed et al., 2020).
Catalysis and Synthesis of Heterocycles
Research by Ghorbani-Vaghei et al. (2015) into the use of novel reagents for the synthesis of furano and pyrano pyrimidinones (thiones) underscores the role of urea derivatives in facilitating complex organic reactions. This study demonstrates the compound's utility in catalyzing the synthesis of important heterocyclic compounds, which have wide applications in pharmaceuticals and materials science (Ghorbani-Vaghei et al., 2015).
Gelation and Morphology Control
The ability to form hydrogels and control their physical properties has been investigated by Lloyd and Steed (2011), who demonstrated the anion-dependent gelation and morphology tuning of urea-based hydrogels. This research highlights the potential of such compounds in materials science, particularly in designing materials with specific mechanical and morphological characteristics (Lloyd & Steed, 2011).
Inhibitory Activity Against Enzymes
Compounds based on the pyrazole and urea frameworks have been designed to inhibit specific enzymes, as demonstrated by Getlik et al. (2012). Their work on the design, synthesis, and evaluation of N-pyrazole, N'-thiazole urea inhibitors of the MAP kinase p38α provides insight into the therapeutic potential of these compounds in treating diseases mediated by this enzyme (Getlik et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c20-15(17-10-13-3-2-8-22-13)16-5-6-19-11-12(9-18-19)14-4-1-7-21-14/h1-4,7-9,11H,5-6,10H2,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECBUABFKMQYEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)
![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)

![4-(2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2375092.png)
![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)

![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2375098.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)
![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)
![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2375103.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)
